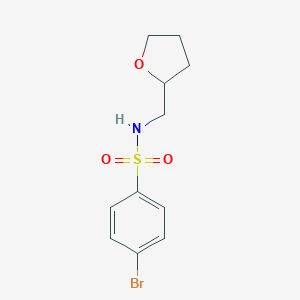

4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide

概要

説明

4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a bromine atom attached to the benzene ring and a tetrahydrofuran-2-ylmethyl group attached to the nitrogen atom of the sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with tetrahydrofuran-2-ylmethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

化学反応の分析

Types of Reactions

4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The tetrahydrofuran ring can be oxidized to form lactones or other oxygen-containing functional groups.

Reduction Reactions: The sulfonamide group can be reduced to form amines or other nitrogen-containing compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, or lithium diisopropylamide are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used.

Major Products Formed

Substitution Reactions: Products include various substituted benzenesulfonamides.

Oxidation Reactions: Products include lactones and other oxygenated derivatives.

Reduction Reactions: Products include amines and other reduced nitrogen compounds.

科学的研究の応用

Applications in Organic Synthesis

This compound serves as a versatile building block in organic chemistry, allowing for the synthesis of more complex molecules. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating derivatives with varied functional groups. For instance, it can be modified to produce other sulfonamide derivatives that exhibit distinct biological properties.

Table 1: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 4-Bromo-3-fluoro-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide | Contains an additional fluorine atom | Potentially enhanced reactivity due to fluorine |

| N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide | Lacks bromine substitution | Focused on non-halogenated derivatives |

| 4-Bromo-N-(3-methylthiophen-2-yl)methylbenzenesulfonamide | Incorporates a thiophene moiety | Different electronic properties due to thiophene |

Pharmacological Properties

4-Bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide exhibits promising pharmacological properties, particularly in the context of enzyme inhibition and interaction with biological targets. Preliminary studies indicate that this compound may interact with specific proteins in biological systems, influencing pathways relevant to drug efficacy.

Case Study: Interaction with Human Serum Albumin (HSA)

A study investigated the binding interactions of this compound with HSA using multi-spectroscopic techniques. The findings revealed moderate to strong binding constants, suggesting potential therapeutic implications . The binding mechanism involved spontaneous hydrophobic interactions and hydrogen bonding, which are critical for drug delivery systems.

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that derivatives of benzenesulfonamides exhibit significant inhibitory effects on carbonic anhydrase enzymes, which are implicated in cancer progression. For example, certain analogues showed IC₅₀ values indicating potent selectivity against carbonic anhydrase IX over carbonic anhydrase II .

Antibacterial Properties

Research has also highlighted the antibacterial activity of this compound against various pathogens. The compound's structural features contribute to its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents .

作用機序

The mechanism of action of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells.

類似化合物との比較

Similar Compounds

- 4-bromo-3-fluoro-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide

- 4-bromo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

Comparison

4-bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of the tetrahydrofuran-2-ylmethyl group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.

生物活性

4-Bromo-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a bromobenzene moiety linked to a tetrahydrofuran group through a sulfonamide functional group. Its structural characteristics suggest potential interactions with various biological targets, particularly enzymes involved in metabolic pathways.

Enzyme Inhibition

This compound is known to inhibit specific enzymes, particularly carbonic anhydrases (CAs), which play critical roles in maintaining pH balance and facilitating ion transport in cells. The inhibition of CA IX has been particularly noted, which is relevant in cancer biology as CA IX is often overexpressed in tumors.

- Inhibition Mechanism : The compound binds to the zinc ion at the active site of carbonic anhydrases, disrupting their catalytic function. This leads to alterations in cellular pH and ion homeostasis, potentially affecting cell proliferation and survival.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, similar compounds exhibit favorable absorption and distribution characteristics. The interaction with serum proteins such as human serum albumin (HSA) can influence its bioavailability and therapeutic efficacy.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer cells.

- Case Study Findings :

- Cell Proliferation Inhibition : The compound has been reported to inhibit the growth of MDA-MB-231 cells with an IC50 value in the micromolar range.

- Apoptosis Induction : Treatment with this compound resulted in increased levels of apoptotic markers, indicating its potential as an apoptosis-inducing agent.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 1.52 - 6.31 | Inhibition of CA IX |

| HCT116 (Colorectal) | 2.5 - 5.0 | Induction of apoptosis |

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other sulfonamide derivatives:

| Compound | Target Enzyme | IC50 (μM) | Notes |

|---|---|---|---|

| 4-Bromo-N-(tetrahydrofuran-2-ylmethyl) | CA IX | 1.52 - 6.31 | Significant anticancer activity |

| N-(2-methylpropyl)benzenesulfonamide | CA IX | 10.93 - 25.06 | Less selective for CA IX over CA II |

| Sulfamethazine | Bacterial enzymes | Variable | Used primarily for antibacterial purposes |

Toxicity and Safety Profile

While initial studies suggest that this compound does not exhibit mutagenicity, potential hepatotoxicity has been observed. Further studies are necessary to fully elucidate its safety profile.

特性

IUPAC Name |

4-bromo-N-(oxolan-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3S/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h3-6,10,13H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEFCHPNELQKFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。